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Introduction

Pimelic Diphenylamide 106 is a potent and selective inhibitor of Class | histone deacetylases
(HDACS), with a particular preference for HDAC3.[1][2][3] This small molecule has emerged as
a valuable research tool and a potential therapeutic candidate for various neurodegenerative
diseases, most notably Friedreich's ataxia and Huntington's disease.[2][3][4][5] Its mechanism
of action involves the inhibition of HDACs, leading to hyperacetylation of histones and other
proteins, which in turn modulates gene expression.[2] In the context of Friedreich's ataxia,
Pimelic Diphenylamide 106 has been shown to increase the expression of the frataxin (FXN)
gene, which is silenced in this disease, by promoting a more open chromatin structure.[1][2][5]

These application notes provide a comprehensive overview of the use of Pimelic
Diphenylamide 106 in neurodegenerative disease models, including its biochemical
properties, efficacy in various models, and detailed protocols for its application in both in vitro
and in vivo settings.

Biochemical and Pharmacological Data

Pimelic Diphenylamide 106 is characterized as a slow, tight-binding inhibitor of Class |
HDACSs, which contributes to a prolonged duration of action.[2][3] This property distinguishes it
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from other HDAC inhibitors like hydroxamates (e.g., SAHA), which exhibit a more rapid on/off
binding kinetic.[2]

: . E

Parameter Enzyme/Model Value Reference
ICs0 HDAC1 150 nM [2]

HDAC2 760 nM [2]

HDAC3 370 nM [2]

HDACS 5 pM (after. 3-hour 2]

preincubation)
Ki HDAC1 ~210 nM 2]
HDAC3 ~14 nM [2]

Frataxin Protein

Upregulation

Friedreich's Ataxia
Patient Lymphoblast
Cells (GM15850)

>5-fold increase (1-2
hours post-removal of
2 uM 106)

[2]

Frataxin mRNA

Upregulation

KIKI Mouse Model
(Brain)

Significant increase
with 150 mg/kg daily

injections for 3 days

[6]

Friedreich's Ataxia

Sustained

Histone H3 ] hyperacetylation for
) Patient Lymphoblast [2]
Acetylation hours after removal of
Cells (GM15850)
2 uM 106
Increased acetylation
_ at H4K5, H4K8,
Histone H4 KIKI Mouse Model _
_ _ H4K16 with 150 [6]
Acetylation (Brain) o
mg/kg daily injections
for 3 days
Signaling Pathway
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Pimelic Diphenylamide 106 exerts its therapeutic effects in neurodegenerative diseases
primarily through the modulation of gene expression via the inhibition of Class | HDACs. The
pathway below illustrates this mechanism, particularly in the context of Friedreich's Ataxia.
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Translation

Therapeutic Intervention Cell Nucleus Cell Cytoplasm

" . | A —— suppors

Inhibits ~ istones ~ > i Mitochondrial
Pimelic Diphenylamide 106 HDAC3 > P FXN Gene > Frataxin mRNA axi itochondri
pheny| (on FXN gene) [ Frataxin Protein Function
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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